N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a 3,4-dimethoxyphenethylamine substituent attached to a 2,6-dimethylpyrimidin-4-amine core. This compound is of interest due to its structural similarity to bioactive molecules, particularly those targeting neurological or cardiovascular pathways.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-9-16(19-12(2)18-11)17-8-7-13-5-6-14(20-3)15(10-13)21-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGZWDXMMZJHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound features a pyrimidine ring substituted with a dimethoxyphenyl ethyl group, which is significant for its biological activity. The structural formula can be represented as follows:
Medicinal Chemistry
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine has been studied for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that compounds similar to this pyrimidine derivative exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease treatments.
Biochemical Research
The compound is also utilized in biochemical assays to study enzyme interactions and signaling pathways:
- Enzyme Inhibition Studies : It has been shown to inhibit certain enzymes that are critical in metabolic pathways, which could lead to the development of new inhibitors for therapeutic purposes.
- Receptor Binding Studies : Investigations into its binding affinity to various receptors have provided insights into its pharmacological profile.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a study focusing on neuroprotection, researchers treated neuronal cultures with oxidative stressors and assessed cell viability post-treatment with the compound. The results indicated that pre-treatment with this compound reduced cell death by approximately 30%, suggesting potential use in therapies for conditions like Alzheimer's disease.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Activity: No direct pharmacological data are provided for the target compound.
- Synthesis Challenges : The absence of reported yields or purification methods for the target compound highlights a critical research gap.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine, with the CAS number 131869-03-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- Structure : The compound features a pyrimidine ring substituted with a dimethoxyphenyl group, which is believed to contribute to its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance:
- Mechanism of Action : Some studies have shown that derivatives of pyrimidine can inhibit viral replication by targeting specific viral enzymes. This includes inhibition of neuraminidase in influenza viruses and other viral proteins critical for the viral life cycle .
- Case Studies : In vitro studies demonstrated that certain pyrimidine derivatives can effectively inhibit the replication of viruses such as hepatitis C and influenza A .
Anticancer Activity
The anticancer potential of this compound has been explored through various experimental approaches:
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Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). Results indicated that it exhibits cytotoxic effects with IC50 values in the micromolar range .
Cell Line IC50 (μM) MCF-7 0.65 HeLa 2.41 PANC-1 1.50 - Mechanism of Action : The mechanism behind its cytotoxicity appears to involve cell cycle arrest at the G0-G1 phase, suggesting an interference with DNA synthesis or repair mechanisms .
In Vitro Studies
A study published in MDPI highlighted that this compound and its analogs were tested for their ability to inhibit carbonic anhydrases (CAs), which are implicated in various cancers. Some derivatives showed selective inhibition at nanomolar concentrations .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that structural modifications can enhance binding efficiency and biological activity .
Preparation Methods
Pyrimidine Core Construction via Cyclocondensation
The 2,6-dimethylpyrimidin-4-amine core is typically synthesized through cyclocondensation reactions. A modified approach inspired by the synthesis of 4-amino-2,6-dimethoxypyrimidine involves using β-keto esters and guanidine derivatives. For the target compound, methyl acetoacetate and acetamidine hydrochloride undergo cyclization in the presence of sodium methoxide:
Key conditions:
Functionalization of the Pyrimidine Core
The 4-amino group of 2,6-dimethylpyrimidin-4-amine is alkylated with 2-(3,4-dimethoxyphenyl)ethyl bromide via nucleophilic substitution:
Optimized Conditions :
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Base: Potassium carbonate or sodium hydride.
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Temperature: 80–100°C for 12–16 hours.
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Yield: 70–75% after column chromatography.
Mechanistic Insights into Key Reactions
Cyclocondensation Mechanism
The cyclocondensation of methyl acetoacetate and acetamidine proceeds via enolate formation, followed by nucleophilic attack and subsequent dehydration (Figure 1):
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Enolate Formation : Sodium methoxide deprotonates methyl acetoacetate, generating a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the electrophilic carbon of acetamidine.
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Cyclization and Dehydration : Intramolecular cyclization forms the pyrimidine ring, with methanol eliminated as a byproduct.
Alkylation Mechanism
The alkylation of the 4-amino group involves:
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Deprotonation : The amino group is deprotonated by a strong base (e.g., NaH), forming a nucleophilic amide ion.
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S2 Reaction : The amide ion attacks the electrophilic carbon of 2-(3,4-dimethoxyphenyl)ethyl bromide, displacing bromide.
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
Catalytic Enhancements
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Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, boosting alkylation yields by ~15%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
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Challenge : Competing alkylation at pyrimidine ring nitrogen.
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Solution : Use bulky bases (e.g., DBU) to favor N-alkylation over N-arylation.
Byproduct Formation
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Challenge : Over-alkylation or dimerization.
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Solution : Controlled stoichiometry (1:1.2 amine:alkylating agent) and low-temperature initiation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 85–90 | 95 | Scalable, minimal byproducts |
| Direct Alkylation | 70–75 | 98 | High functional group tolerance |
Industrial and Environmental Considerations
Scalability
Q & A
Q. Q1. What synthetic methodologies are commonly employed for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine and structurally related compounds?
Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines are synthesized via coupling reactions between pyrimidine precursors and substituted phenethylamines under reflux conditions (e.g., using dichloromethane or ethanol as solvents). Purification often employs column chromatography with hexane/ethyl acetate gradients (Rf values ~0.13–0.30) or recrystallization from ether/hexane mixtures . Critical parameters include stoichiometric control of amines and temperature optimization to minimize side products (e.g., over-alkylation).
Q. Q2. How is structural characterization of this compound validated in academic research?
Answer: Key techniques include:
- 1H NMR : Distinct signals for methoxy groups (δ ~3.7–3.8 ppm), pyrimidine protons (δ ~6.7–7.9 ppm), and aromatic/ethylenic protons. For example, the ethyl linker in the 3,4-dimethoxyphenyl group shows characteristic splitting patterns .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 21.977 Å, b = 12.2295 Å) confirm molecular geometry and hydrogen-bonding networks .
- Melting point analysis : Sharp melting ranges (e.g., 87–132°C) indicate purity, with deviations >2°C suggesting impurities .
Advanced Research Questions
Q. Q3. How do researchers address contradictory solubility data for analogs of this compound in aqueous vs. organic solvents?
Answer: Contradictions arise from substituent effects. For instance:
- Hydrophobic groups (e.g., methyl or chloro substituents) reduce aqueous solubility but enhance lipid bilayer penetration.
- Hydrochloride salt formation (e.g., compound 21 in ) improves water solubility via ionic interactions (melting point >280°C confirms stability) .
Methodological solutions include: - LogP calculations to predict partitioning behavior.
- Co-solvent systems (e.g., DMSO/water mixtures) for in vitro assays .
Q. Q4. What experimental strategies are used to resolve discrepancies in biological activity data across structurally similar pyrimidine derivatives?
Answer: Discrepancies often stem from:
- Steric effects : Bulky substituents (e.g., N-butyl vs. N-ethyl groups) alter target binding.
- Electronic effects : Electron-withdrawing groups (e.g., Cl) modulate aromatic ring reactivity.
Researchers employ: - SAR (Structure-Activity Relationship) studies : Systematic variation of substituents (e.g., methoxy vs. ethoxy) and comparison of IC50 values.
- Molecular docking : Validation of binding poses using crystallographic data (e.g., hydrogen bonds with active site residues) .
Q. Q5. How can crystallographic data inform the design of analogs with improved thermal stability?
Answer: X-ray structures reveal:
- Packing motifs : Strong π-π stacking in aromatic systems (e.g., dimethoxyphenyl and pyrimidine rings) enhances thermal stability.
- Hydrogen-bond networks : Water molecules in the crystal lattice (e.g., dihydrate forms) stabilize the structure but may reduce melting points .
Design strategies include: - Introducing rigid substituents (e.g., fused rings) to restrict conformational flexibility.
- Optimizing counterions (e.g., chloride vs. sulfate) to balance solubility and stability .
Q. Q6. What challenges arise in interpreting NMR spectra for compounds with multiple methoxy or methyl groups?
Answer: Challenges include:
- Signal overlap : Methoxy (δ ~3.7–3.8 ppm) and methyl (δ ~2.3–2.5 ppm) protons may obscure adjacent signals.
- Dynamic effects : Rotameric equilibria in ethyl linkers broaden peaks.
Solutions involve: - High-field NMR (≥500 MHz) : Enhanced resolution for splitting patterns.
- 2D experiments (COSY, HSQC) : Assign coupling networks and correlate protons with carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
